BenchChemオンラインストアへようこそ!

5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid

LPA3 antagonist GPCR screening calcium mobilization assay

5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid (CAS 330634-97-4, ChemBridge ID is a synthetic, non-lipid lysophosphatidic acid receptor 3 (LPA3) antagonist identified through structure-based virtual screening optimization. It belongs to a phthalimide-derived chemotype and incorporates a distinctive isophthalic acid (benzene-1,3-dicarboxylic acid) moiety at the phthalimide nitrogen.

Molecular Formula C22H12N2O9
Molecular Weight 448.3 g/mol
CAS No. 330634-97-4
Cat. No. B5054626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid
CAS330634-97-4
Molecular FormulaC22H12N2O9
Molecular Weight448.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C22H12N2O9/c25-19-17-5-4-16(33-15-3-1-2-13(9-15)24(31)32)10-18(17)20(26)23(19)14-7-11(21(27)28)6-12(8-14)22(29)30/h1-10H,(H,27,28)(H,29,30)
InChIKeyWXVRJSMFWYUKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid (CAS 330634-97-4): LPA3 Antagonist Screening Compound for GPCR-Targeted Procurement


5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid (CAS 330634-97-4, ChemBridge ID 5233136) is a synthetic, non-lipid lysophosphatidic acid receptor 3 (LPA3) antagonist identified through structure-based virtual screening optimization [1]. It belongs to a phthalimide-derived chemotype and incorporates a distinctive isophthalic acid (benzene-1,3-dicarboxylic acid) moiety at the phthalimide nitrogen. The compound was characterized as Compound 9 in the primary literature, exhibiting 43% inhibition of LPA3 at 10 µM in a calcium mobilization assay, representing a >4-fold improvement over the parent hit Compound 5 [1]. Its molecular formula is C22H12N2O9, with a molecular weight of 448.3 g/mol, LogP of 4.58, and topological polar surface area (tPSA) of 164.4 Ų .

Why Generic LPA3 Antagonist Substitution Fails: Structural Determinants of Differential Activity in the 5-(3-Nitrophenoxy)-phthalimide Series


Within the LPA3 antagonist phthalimide chemotype, the identity and spatial orientation of the anionic substituent on the phthalimide nitrogen profoundly dictates antagonist potency. The parent compound (Compound 5), bearing a simple acetic acid group, exhibits only 10% inhibition at 10 µM (IC50 = 4504 nM) [1]. Substituting this with an isophthalic acid moiety—as in the target compound (Compound 9)—elevates inhibition to 43% at the same concentration, attributable to enhanced ionic interaction with the K95 residue in the LPA3 binding pocket [1]. Conversely, replacing the anionic group with a pyridine (Compound 8) yields only 38% inhibition, while a methyl ether replacement (Compound 14) abolishes activity entirely [1]. These data demonstrate that the isophthalic acid substitution confers a uniquely favorable balance of ionic interaction strength and aromatic complementarity that cannot be replicated by simpler carboxylate or heterocyclic replacements. Generic procurement of any phthalimide-based LPA3 antagonist without verifying the specific anionic substituent risks selecting compounds with 4-fold or greater differences in target engagement.

Quantitative Differentiation Evidence: Compound 9 (CAS 330634-97-4) vs. Closest LPA3 Antagonist Analogs


LPA3 Antagonist Potency: 4.3-Fold Improvement Over Parent Compound 5 in Single-Point Inhibition

In a head-to-head single-point screen at 10 µM, Compound 9 (the target compound) inhibited LPA3-mediated calcium mobilization by 43%, compared to only 10% inhibition for the parent hit Compound 5 ([5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2-isoindol-2-yl]acetic acid) [1]. This represents a 4.3-fold improvement in efficacy. Note: Compound 9 was not advanced to full dose-response IC50 determination in the primary publication; full IC50 curves were generated only for Compounds 20 (IC50 = 752 nM) and 12 (IC50 = 2992 nM) [1]. Users requiring confirmed IC50 values should consider Compounds 20 or 12.

LPA3 antagonist GPCR screening calcium mobilization assay

Receptor Binding Interaction: Ionic vs. Polar Contact at K95 Residue Enhances Target Engagement

Molecular docking analysis revealed that Compound 9 forms a stronger ionic interaction with the K95 residue of LPA3 compared to the weak polar interaction observed with Compound 5 [1]. The docked pose of Compound 9 also maintained the critical ionic interactions with R3.28 and R7.36 that define the LPA3 pharmacophore, while gaining the enhanced K95 contact. Quantitatively, Compound 5 showed a K95 interaction distance of 2.91 Å (polar), whereas Compound 9 exhibited a shorter, stronger ionic interaction, reflected in improved percent inhibition (43% vs. 10%) [1].

molecular docking GPCR pharmacophore ionic interaction

Scaffold I SAR Differentiation: Isophthalic Acid vs. Alternative Anionic Substituents

Within Scaffold I (defined by variations at the phthalimide nitrogen anionic substituent), Compound 9 (isophthalic acid) achieved 43% inhibition—the highest within this sub-series alongside Compound 10 (42%). Compound 7 (homologated analog) showed only 18% inhibition, while Compound 6 displayed agonist activity, and Compound 8 (pyridine replacement) showed 38% inhibition [1]. This SAR demonstrates that the isophthalic acid moiety uniquely combines aromatic surface area with dual carboxylate ionic functionality to maximize LPA3 antagonism within Scaffold I. Compound 9 is therefore the most efficacious Scaffold I antagonist with a nitro group at the meta position of the phenoxy ring.

structure-activity relationship scaffold optimization anionic pharmacophore

Optimal Application Scenarios for Compound 9 (CAS 330634-97-4) in LPA3-Targeted Research Programs


LPA3 Antagonist Screening Library Procurement for GPCR Drug Discovery

Compound 9 is suitable as a positive control or reference antagonist in LPA3-focused screening campaigns. Its 43% single-point inhibition at 10 µM (4.3-fold above the parent hit) [1] provides a robust signal window for assay validation. For high-throughput screening (HTS) programs targeting the LPA receptor family, Compound 9 can serve as a Scaffold I benchmark to assess new chemotypes. Note that full IC50 characterization was not performed on Compound 9; users requiring concentration-response curves should establish these independently or consider Compounds 20 (IC50 = 752 nM) or 12 (IC50 = 2992 nM) [1].

Structure-Based Lead Optimization of Non-Lipid LPA3 Antagonists

Medicinal chemistry teams optimizing phthalimide-based LPA3 antagonists can use Compound 9 as a Scaffold I reference point. Its isophthalic acid moiety provides a validated ionic interaction motif with the K95 residue [1], offering a strategic starting point for further derivatization. The compound's docking pose, which maintains interactions with R3.28 and R7.36 while introducing the enhanced K95 ionic contact [1], can guide computational chemistry efforts to design next-generation antagonists with improved potency and selectivity.

LPA3 Receptor Pharmacology and Signaling Studies

For academic laboratories investigating LPA3-mediated calcium signaling pathways, Compound 9 offers a non-lipid, synthetically tractable antagonist tool. Its activity in the RH7777 cell-based calcium mobilization assay [1] makes it directly applicable to studies of LPA3-dependent cell migration, proliferation, and survival, with potential relevance to breast cancer and cardiovascular disease models [1].

QSAR Model Training and Validation Datasets

Compound 9 was included in the structurally diverse dataset of 119 compounds used to develop a 2D binary QSAR model for LPA3 receptor antagonism [2]. Its 43% inhibition value exceeds the 15% activity threshold applied in that model, classifying it as an active compound. Computational chemistry groups building or validating LPA3 antagonist predictive models can use Compound 9 as a training or test set member with experimentally confirmed activity.

Quote Request

Request a Quote for 5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.